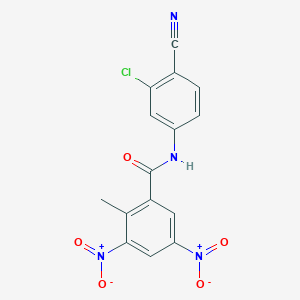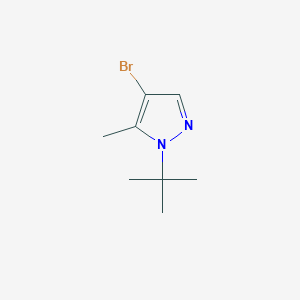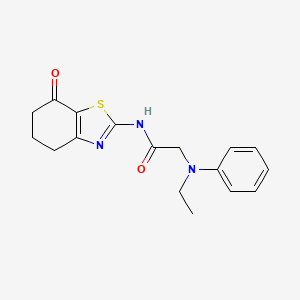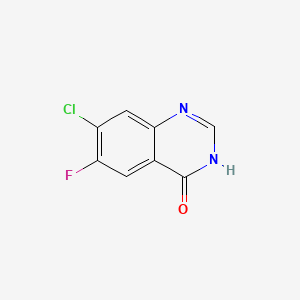
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a chloro-cyanophenyl group and a dinitrobenzamide moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N-(3-Chlor-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamid umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren VorstufenDie Reaktionsbedingungen erfordern häufig die Verwendung von starken Säuren wie Schwefelsäure und Nitriermitteln wie Salpetersäure .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Nitrierungs- und Substitutionsreaktionen umfassen, wobei kontinuierliche Strömungsreaktoren verwendet werden, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern, wodurch der Prozess kostengünstiger und skalierbarer wird .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(3-Chlor-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Nitroderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppen in Aminogruppen umwandeln, was zur Bildung von Diaminoderivaten führt.
Substitution: Die Chlor-Gruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid werden häufig verwendet.
Wichtigste gebildete Produkte
Oxidation: Nitroderivate.
Reduktion: Diaminoderivate.
Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlor-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorstufe bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von N-(3-Chlor-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppen der Verbindung können reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu verschiedenen biologischen Wirkungen führen können. Die Chlor-Cyanophenylgruppe kann auch zu ihrer Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren beitragen und deren Aktivität modulieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-Chlor-4-cyanophenyl)-2-methyl-3-nitrobenzamid
- N-(3-Chlor-4-cyanophenyl)-2,4,6-trimethylbenzolsulfonamid
- N-(3-Chlor-4-cyanophenyl)-2-[Cyclohexyl(methyl)amino]acetamid
Einzigartigkeit
N-(3-Chlor-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamid ist aufgrund seiner Kombination aus Chlor-Cyanophenyl- und Dinitrobenzamidgruppen einzigartig, die ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C15H9ClN4O5 |
|---|---|
Molekulargewicht |
360.71 g/mol |
IUPAC-Name |
N-(3-chloro-4-cyanophenyl)-2-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H9ClN4O5/c1-8-12(5-11(19(22)23)6-14(8)20(24)25)15(21)18-10-3-2-9(7-17)13(16)4-10/h2-6H,1H3,(H,18,21) |
InChI-Schlüssel |
JBVDZFMHIQMURC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)

![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)


![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12462033.png)
![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
